molecular formula C15H11ClN2OS B5854751 N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)benzamide

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No. B5854751
M. Wt: 302.8 g/mol
InChI Key: JQEMLUNSEMKWSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)benzamide, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by noxious heat, acidic pH, and capsaicin, a compound found in chili peppers. BCTC has been widely used in scientific research to investigate the physiological and pathological roles of TRPV1 in various biological systems.

Mechanism of Action

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)benzamide acts as a competitive antagonist of TRPV1 by binding to the channel pore and blocking the influx of cations, such as calcium and sodium ions. This leads to the inhibition of TRPV1-mediated responses, such as pain sensation and inflammation. N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)benzamide has been shown to be highly selective for TRPV1, with no significant effects on other TRP channels or ion channels.
Biochemical and Physiological Effects:
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)benzamide has been shown to inhibit TRPV1-mediated responses in various biological systems, including sensory neurons, immune cells, and smooth muscle cells. N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)benzamide has been shown to reduce pain perception in animal models of acute and chronic pain, as well as to reduce inflammation in models of arthritis and colitis. N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)benzamide has also been shown to modulate thermoregulation, cardiovascular function, and gastrointestinal motility. However, the physiological effects of N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)benzamide may vary depending on the dose, route of administration, and experimental conditions.

Advantages and Limitations for Lab Experiments

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)benzamide has several advantages as a tool for scientific research. It is a highly selective and potent antagonist of TRPV1, with minimal off-target effects. It is also relatively stable and easy to handle. However, N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)benzamide has some limitations as well. Its solubility in water is relatively low, which may limit its use in some experimental conditions. In addition, the effects of N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)benzamide may be influenced by the expression level and localization of TRPV1, as well as by the presence of other modulators of TRPV1 activity.

Future Directions

There are several future directions for the use of N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)benzamide in scientific research. One direction is to investigate the role of TRPV1 in the pathogenesis of various diseases, such as cancer, diabetes, and neurodegenerative disorders. Another direction is to develop more potent and selective TRPV1 antagonists for therapeutic applications. Furthermore, the development of new experimental techniques, such as optogenetics and CRISPR/Cas9 gene editing, may provide new insights into the physiological and pathological roles of TRPV1 and its modulators, including N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)benzamide.

Synthesis Methods

The synthesis of N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)benzamide involves the reaction of 2-amino-5-chlorobenzothiazole with 2-bromo-6-methylbenzoic acid, followed by the reaction of the resulting intermediate with ammonium carbonate in the presence of palladium on activated carbon. The final product is obtained by recrystallization from ethanol. The purity of N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)benzamide is usually determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

Scientific Research Applications

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)benzamide has been used in numerous scientific research studies to investigate the physiological and pathological roles of TRPV1 in various biological systems. For example, N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)benzamide has been used to study the involvement of TRPV1 in pain perception, inflammation, and thermoregulation. N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)benzamide has also been used to investigate the role of TRPV1 in the cardiovascular system, gastrointestinal system, and respiratory system. In addition, N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)benzamide has been used to evaluate the potential therapeutic effects of TRPV1 antagonists in various diseases, such as chronic pain, asthma, and irritable bowel syndrome.

properties

IUPAC Name

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c1-9-7-13-12(8-11(9)16)17-15(20-13)18-14(19)10-5-3-2-4-6-10/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEMLUNSEMKWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)N=C(S2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)benzamide

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